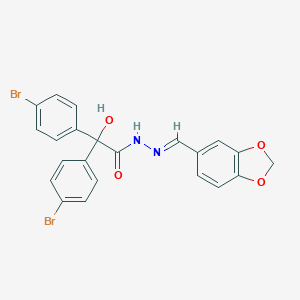![molecular formula C30H32Cl2N2O3 B415631 1-{[(2,4-dichlorophenoxy)acetyl]-3-methylanilino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B415631.png)
1-{[(2,4-dichlorophenoxy)acetyl]-3-methylanilino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes multiple aromatic rings and functional groups.
Métodos De Preparación
The synthesis of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves several steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with 3-methylaniline to form the corresponding amide. This intermediate is further reacted with 2,6-dimethylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Análisis De Reacciones Químicas
1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Aplicaciones Científicas De Investigación
1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparación Con Compuestos Similares
1-{(2,4-dichlorophenoxy)acetylamino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C30H32Cl2N2O3 |
|---|---|
Peso molecular |
539.5g/mol |
Nombre IUPAC |
1-(N-[2-(2,4-dichlorophenoxy)acetyl]-3-methylanilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H32Cl2N2O3/c1-20-9-7-12-24(17-20)34(27(35)19-37-26-14-13-23(31)18-25(26)32)30(15-5-4-6-16-30)29(36)33-28-21(2)10-8-11-22(28)3/h7-14,17-18H,4-6,15-16,19H2,1-3H3,(H,33,36) |
Clave InChI |
CMBRADFEOIOHDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C |
SMILES canónico |
CC1=CC(=CC=C1)N(C(=O)COC2=C(C=C(C=C2)Cl)Cl)C3(CCCCC3)C(=O)NC4=C(C=CC=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-nitro(phenylsulfonyl)anilino]-N-[2-({[4-nitro(phenylsulfonyl)anilino]acetyl}amino)phenyl]acetamide](/img/structure/B415548.png)
![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)

![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B415557.png)

![ethyl 2-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoate](/img/structure/B415559.png)
![ethyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B415562.png)
![7-(3-bromobenzyl)-8-[(2-chloroethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415563.png)

![1-[(1-benzhydryl-1H-tetraazol-5-yl)(3,5-dichloro-2-methoxyphenyl)methyl]piperidine](/img/structure/B415568.png)

![2-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B415570.png)
![2-[2-(4-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B415571.png)
